C4 Dihydroceramide

Sphingolipid metabolism Sphingomyelin synthase CHO cell model

C4 Dihydroceramide (CAS 202467-76-3) is a synthetic short-chain dihydroceramide distinguished by its butyryl (C4) N-acyl group and absence of the 4,5-trans double bond, conferring oxidative stability absent in ceramide analogs. Its chain-length-specific metabolic preference (C4/C6 > C2) makes it the optimal substrate for sphingomyelin synthase activity and metabolic flux assays in CHO cell models. Serving as a validated negative control for ceramide-specific apoptosis, it uniquely enables dissection of de novo sphingolipid feedback mechanisms without the strong pathway suppression caused by C2-ceramide.

Molecular Formula C22H45NO3
Molecular Weight 371.6 g/mol
CAS No. 202467-76-3
Cat. No. B561705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC4 Dihydroceramide
CAS202467-76-3
SynonymsN-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]butanamide;  N-Butylsphinganine; 
Molecular FormulaC22H45NO3
Molecular Weight371.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1
InChIKeyOQNWHOCKDMLTSP-LEWJYISDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C4 Dihydroceramide (CAS 202467-76-3): Synthetic Short-Chain Dihydroceramide for Sphingolipid Pathway Research


C4 Dihydroceramide (CAS 202467-76-3, molecular formula C₂₂H₄₅NO₃, MW 371.60) is a synthetic short-chain dihydroceramide analog bearing a four-carbon (butyryl) N-acyl group. Unlike endogenous long-chain ceramides, it lacks the 4,5-trans double bond in the sphingoid backbone characteristic of ceramides . This structural feature renders it resistant to oxidative degradation at the C4–C5 position and distinguishes it metabolically and functionally from both long-chain dihydroceramides and short-chain ceramide analogs [1]. As a biochemical reagent, it serves as a defined metabolic intermediate and substrate for dihydroceramide desaturase (Des1) in de novo sphingolipid biosynthesis studies .

Why C4 Dihydroceramide Cannot Be Substituted with C2 or C6 Dihydroceramide Analogs in Sphingolipid Metabolism Studies


Short-chain dihydroceramides are not functionally interchangeable; their N-acyl chain length (C2, C4, C6) dictates distinct metabolic fates and biological activities in cellular systems. Experimental evidence demonstrates that substrate preference for sphingomyelin biosynthesis follows a chain-length hierarchy (C4/C6 > C2), while the efficiency of suppressing de novo sphingolipid synthesis and the capacity to inhibit mitochondrial ceramide channel formation also vary with acyl chain length [1]. Therefore, substituting one chain-length analog for another without empirical validation introduces uncontrolled variables that can confound mechanistic interpretations of sphingolipid signaling and metabolic flux studies [1].

C4 Dihydroceramide Procurement Evidence: Quantitative Differentiation from C2 and C6 Analogs


C4 Dihydroceramide Exhibits Superior Substrate Preference for Sphingomyelin Biosynthesis Compared to C2 Analog in CHO Cells

In direct head-to-head metabolic studies using cultured CHO cells, C4-dihydroceramide (DL-erythro) demonstrated a clear substrate preference over the C2-analog for conversion to short-chain sphingomyelin. This preference aligns with a broader metabolic hierarchy where C4- and C6-analogs are processed more efficiently than the shorter C2 variant [1].

Sphingolipid metabolism Sphingomyelin synthase CHO cell model

C4 Dihydroceramide as a Dihydroceramide Desaturase (Des1) Substrate: Acyl Chain Length Determines Enzymatic Efficiency

Dihydroceramide desaturase (Des1), the enzyme that inserts the 4,5-trans double bond into dihydroceramides to form ceramides, exhibits acyl chain length-dependent substrate specificity. The alkyl chain length of the fatty acid moiety significantly influences Des1 activity, with C8-fatty acid substrates preferred over C18 [1]. While this study compared C8 versus C18 rather than C4 versus C6, it establishes the class-level principle that dihydroceramide desaturase activity is chain-length dependent, providing a mechanistic basis for differential processing of C4-dihydroceramide relative to analogs with different N-acyl chain lengths [1].

Dihydroceramide desaturase Des1 Ceramide biosynthesis

Short-Chain Dihydroceramides Differentially Inhibit Mitochondrial Ceramide Channel Formation: Chain Length Dictates Inhibitory Potency

Dihydroceramides inhibit ceramide channel formation in mitochondrial outer membranes, and this inhibitory potency is chain-length dependent. C2-dihydroceramide achieved approximately 95% inhibition of outer membrane permeabilization at one-tenth the concentration of ceramide, whereas C16-dihydroceramide achieved only 51% inhibition under comparable conditions [1]. While C4-dihydroceramide was not directly tested in this study, these data establish the class-level principle that short-chain dihydroceramides (C2) exhibit substantially greater channel-inhibitory activity than long-chain dihydroceramides (C16), implying that C4-dihydroceramide likely demonstrates distinct inhibitory properties relative to both shorter and longer chain-length analogs [1].

Mitochondrial apoptosis Ceramide channel Membrane permeabilization

C4 Dihydroceramide Demonstrates Distinct De Novo Synthesis Suppression Profile Compared to C2-Ceramide and C6-Dihydroceramide

Comparative metabolic tracing studies reveal that short-chain dihydroceramides are less efficient than short-chain ceramides in suppressing de novo sphingolipid synthesis from [³H]serine. Furthermore, discrepancies between DL-erythro-C4-dihydroceramide, C6-dihydroceramide, and D-erythro-C2-ceramide indicate chain-length-specific and stereochemistry-specific differences in feedback regulatory capacity [1]. Short-chain dihydroceramides contribute substantially to endogenous sphingolipid synthesis while exerting weaker suppression of the de novo pathway relative to ceramide analogs [1].

De novo sphingolipid synthesis Feedback regulation Metabolic tracing

C4 Dihydroceramide Exhibits Resistance to Oxidative Degradation Due to Absence of C4–C5 Trans Double Bond

C4 Dihydroceramide lacks the 4,5-trans double bond present in the sphingoid backbone of ceramides. This structural absence confers resistance to oxidative degradation at the C4–C5 position . In contrast, ceramide analogs containing this double bond are susceptible to oxidative modifications that can alter their biological activity and introduce variability in long-term experiments or extended storage conditions [1].

Lipid stability Oxidative resistance Storage stability

Short-Chain Dihydroceramides Exhibit Lower Cytotoxicity than Corresponding Ceramides in Apoptosis Assays

In apoptosis studies using human retinal pigment epithelial (hRPE) cells, treatment with C2 and C6 synthetic ceramides induced high levels of apoptosis, whereas treatment with dihydroceramide (the immediate metabolic precursor lacking the 4,5 double bond) resulted in no apoptotic response [1]. Specifically, dihydro-C6-ceramide, which lacks the 4,5 double bond, did not elicit apoptosis [1]. In PC12 cells, C2-ceramide induced dose- and time-dependent apoptosis, while the structural analog C2-dihydroceramide failed to initiate apoptosis [2]. This establishes a class-level distinction wherein dihydroceramides exhibit markedly reduced pro-apoptotic activity compared to their unsaturated ceramide counterparts [1][2].

Apoptosis Cytotoxicity Cell viability

C4 Dihydroceramide (CAS 202467-76-3): Optimal Research Applications Based on Quantitative Differentiation Evidence


Metabolic Flux Tracing in Sphingomyelin Biosynthesis Pathways

C4-Dihydroceramide is optimally suited for studies requiring efficient conversion to short-chain sphingomyelin, as its metabolic preference over the C2-analog in CHO cells [1] ensures robust incorporation into downstream sphingolipid pools. This property makes it a superior substrate choice for tracing sphingomyelin synthase activity and for experiments quantifying metabolic flux through the sphingomyelin biosynthetic branch of sphingolipid metabolism [1].

Negative Control for Ceramide-Induced Apoptosis Studies

Given the established class-level evidence that dihydroceramides (including C2- and C6-dihydroceramide) fail to induce apoptosis in both human RPE and PC12 cell models, whereas corresponding ceramides trigger robust apoptotic responses [1][2], C4-dihydroceramide serves as an appropriate negative control in cell death assays designed to validate ceramide-specific pro-apoptotic signaling. Its use helps distinguish ceramide-dependent from ceramide-independent effects [1][2].

Studies of Feedback Regulation in De Novo Sphingolipid Synthesis

C4-Dihydroceramide exhibits a distinct regulatory profile characterized by weaker suppression of de novo sphingolipid synthesis from [³H]serine compared to C2-ceramide, while simultaneously contributing substantially to endogenous sphingolipid pools [1]. This unique balance makes it a valuable tool for dissecting feedback mechanisms that govern the de novo pathway without the confounding strong suppression associated with ceramide analogs [1].

Mitochondrial Ceramide Channel Inhibition Assays Requiring Intermediate Potency

Based on class-level evidence that short-chain dihydroceramides (C2: 95% inhibition) exhibit substantially greater inhibitory potency against ceramide channel formation than long-chain dihydroceramides (C16: 51% inhibition) at equivalent relative concentrations [1], C4-dihydroceramide likely occupies an intermediate position in the chain-length potency spectrum. This inferred property may be advantageous for investigators seeking to titrate inhibitory effects or study chain-length-dependent modulation of mitochondrial outer membrane permeabilization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for C4 Dihydroceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.